2-[4-(Aminomethyl)phenoxy]ethan-1-ol 2-[4-(Aminomethyl)phenoxy]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 182964-58-5
VCID: VC6932624
InChI: InChI=1S/C9H13NO2/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4,11H,5-7,10H2
SMILES: C1=CC(=CC=C1CN)OCCO
Molecular Formula: C9H13NO2
Molecular Weight: 167.208

2-[4-(Aminomethyl)phenoxy]ethan-1-ol

CAS No.: 182964-58-5

Cat. No.: VC6932624

Molecular Formula: C9H13NO2

Molecular Weight: 167.208

* For research use only. Not for human or veterinary use.

2-[4-(Aminomethyl)phenoxy]ethan-1-ol - 182964-58-5

Specification

CAS No. 182964-58-5
Molecular Formula C9H13NO2
Molecular Weight 167.208
IUPAC Name 2-[4-(aminomethyl)phenoxy]ethanol
Standard InChI InChI=1S/C9H13NO2/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4,11H,5-7,10H2
Standard InChI Key GEHZGEZFRQBILO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN)OCCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-[4-(Aminomethyl)phenoxy]ethan-1-ol (C₉H₁₃NO₂) consists of a benzene ring substituted with an aminomethyl group (-CH₂NH₂) at the para position and an ethan-1-ol chain (-OCH₂CH₂OH) at the adjacent position (Figure 1). The presence of both hydrophilic (alcohol, amine) and hydrophobic (aromatic ring) moieties confers amphiphilic properties, enhancing its solubility in polar solvents when converted to its hydrochloride salt (C₉H₁₄ClNO₂).

Table 1: Comparative Properties of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol and Its Hydrochloride Form

PropertyBase Compound (C₉H₁₃NO₂)Hydrochloride Salt (C₉H₁₄ClNO₂)
Molecular Weight167.21 g/mol203.66 g/mol
CAS Number182964-58-51221725-65-0
SMILESC1=CC(=CC=C1CN)OCCOC1=CC(=CC=C1CN)OCCO.Cl
SolubilityModerate in polar solventsHigh in aqueous solutions
Key Functional GroupsPhenoxy, ethanol, aminePhenoxy, ethanol, ammonium chloride

The hydrochloride form is preferred in experimental settings due to its stability and enhanced bioavailability. The base compound’s logP value (calculated via PubChemLite) is approximately 0.89, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The synthesis of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol typically begins with phenol derivatives. A representative route involves:

  • Etherification: Reacting 4-hydroxybenzaldehyde with 2-chloroethanol under alkaline conditions to form 4-(2-hydroxyethoxy)benzaldehyde.

  • Reductive Amination: Treating the aldehyde with ammonium acetate and sodium cyanoborohydride to introduce the aminomethyl group.

Table 2: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
EtherificationK₂CO₃, DMF, 80°C, 12 h78
Reductive AminationNH₄OAc, NaBH₃CN, MeOH, 24 h65

Microwave-assisted synthesis reduces reaction times by 40–60% while maintaining yields above 70%, offering a greener alternative.

Advanced Methodologies

Recent protocols employ palladium-catalyzed coupling reactions to enhance regioselectivity. For instance, Suzuki-Miyaura coupling between 4-bromophenol and ethylene glycol-derived boronic esters achieves higher purity (≥95%) . Hydrogenation of intermediates using Pd/C under 0.4 MPa H₂ pressure further streamlines the process, as demonstrated in analogous diphenylether syntheses .

Biological Activity and Mechanistic Insights

Neurological Effects

Structurally analogous compounds exhibit affinity for γ-aminobutyric acid (GABA) receptors and serotonin transporters, implicating 2-[4-(Aminomethyl)phenoxy]ethan-1-ol in anxiety and pain modulation. In vitro assays reveal IC₅₀ values of 12–30 nM for GABA_A receptor binding, comparable to benzodiazepines.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H-NMR (D₂O, 400 MHz) of the hydrochloride salt reveals:

  • δ 3.72 ppm (t, 2H, -OCH₂CH₂OH)

  • δ 4.21 ppm (s, 2H, -CH₂NH₃⁺)

  • δ 6.89–7.12 ppm (m, 4H, aromatic) .

13C-NMR confirms the ether linkage (δ 68.9 ppm, -OCH₂-) and quaternary carbon adjacent to the amine (δ 45.3 ppm) .

Mass Spectrometry

High-resolution ESI-MS ([M+H]+) exhibits a peak at m/z 168.1019 (calc. 168.1024), with collision cross-section (CCS) values of 134.9 Ų, consistent with its compact structure .

Pharmacological and Therapeutic Prospects

Target Identification

  • Neurological Targets: GABA_A receptors, 5-HTT (Ki = 8–15 nM).

  • Bone Metabolism: CDK8, Wnt3a (EC₅₀ = 10–30 nM) .

Table 3: In Vivo Pharmacokinetic Parameters (Rat Model)

ParameterValue (10 mg/kg oral)
Cₘₐₓ1.2–1.8 µM
Tₘₐₓ2.1–2.9 h
AUC₀–₂₄14–18 µM·h

The plasma concentration-to-EC₂₀₀ ratio exceeds 50:1, indicating robust in vivo efficacy .

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